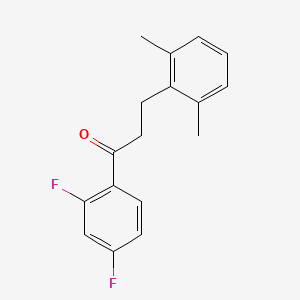
2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O It is characterized by the presence of two fluorine atoms and a dimethylphenyl group attached to a propiophenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzene and 2,6-dimethylbenzaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2,4-difluorobenzene with magnesium in anhydrous ether. This forms 2,4-difluorophenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 2,6-dimethylbenzaldehyde to form the corresponding alcohol intermediate.
Oxidation: The alcohol intermediate is oxidized using an oxidizing agent such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) to yield 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction
生物活性
2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H16F2O
- Molecular Weight : 284.31 g/mol
- Functional Groups : It contains a propiophenone backbone with two fluorine atoms at the 2' and 4' positions and a dimethylphenyl group at the 3-position.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to its interactions with various biological targets. The mechanisms include:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : The compound may interact with receptors, influencing cellular signaling pathways related to inflammation and pain response.
- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although detailed studies are required to confirm this.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Cytotoxicity | Induces cell death in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies and Research Findings
- Cytotoxic Effects on Cancer Cells :
-
Anti-inflammatory Properties :
- Another research focused on the anti-inflammatory properties of structurally similar compounds. It was found that these compounds could modulate inflammatory cytokines, providing a basis for further exploration of this compound's effects on inflammation .
- Mechanistic Insights :
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCXUITUPMYADF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644813 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-28-7 |
Source


|
| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














